1-(3,5-Dimethylpyridin-2-yl)ethanol
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Overview
Description
1-(3,5-Dimethylpyridin-2-yl)ethanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5 on the pyridine ring and an ethanol group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(3,5-Dimethylpyridin-2-yl)ethanone.
Reduction: Formation of 1-(3,5-Dimethylpyridin-2-yl)ethane.
Substitution: Formation of 1-(3,5-Dimethylpyridin-2-yl)ethyl halides or amines.
Scientific Research Applications
1-(3,5-Dimethylpyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(3,5-Dimethylpyridin-2-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-(3,5-Dimethylpyridin-2-yl)ethane: Similar structure but with an alkane group instead of an alcohol.
1-(3,5-Dimethylpyridin-2-yl)ethylamine: Similar structure but with an amine group instead of an alcohol.
Uniqueness: 1-(3,5-Dimethylpyridin-2-yl)ethanol is unique due to the presence of both the ethanol and pyridine functionalities, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(3,5-dimethylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(8(3)11)10-5-6/h4-5,8,11H,1-3H3 |
InChI Key |
WJNSINRCGUEXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C)O)C |
Origin of Product |
United States |
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